molecular formula C19H16N2O3S B2946712 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide CAS No. 477280-50-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2946712
CAS No.: 477280-50-5
M. Wt: 352.41
InChI Key: CXNFYHLUDNTUHV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives. The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction, while the phenylpropanamide group is often added through amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Catalysts and specific reaction conditions are optimized to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with similar functional groups.

  • Phenylpropanamide derivatives: Compounds containing the phenylpropanamide moiety.

  • Benzo[d][1,3]dioxole derivatives: Compounds featuring the benzo[d][1,3]dioxole ring.

Uniqueness: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide stands out due to its combination of the thiazole, benzo[d][1,3]dioxole, and phenylpropanamide groups, which confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(9-6-13-4-2-1-3-5-13)21-19-20-15(11-25-19)14-7-8-16-17(10-14)24-12-23-16/h1-5,7-8,10-11H,6,9,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFYHLUDNTUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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